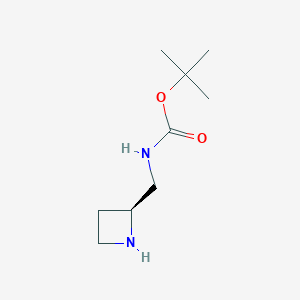

(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate

描述

(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methylene linker, and an azetidine (four-membered nitrogen-containing heterocycle) ring. The (S)-configuration at the stereogenic center imparts distinct stereochemical properties, which are critical in medicinal chemistry for enantioselective interactions.

属性

IUPAC Name |

tert-butyl N-[[(2S)-azetidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBFSZZEGSSPH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate typically involves the following steps:

-

Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through the cycloaddition of monochloroacetyl chloride with imines (Schiff bases). This reaction involves the direct acylation of the Schiff base with monochloroacetyl chloride in the presence of a base such as triethylamine .

-

Introduction of the Carbamate Group: : The azetidinone intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the carbamate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Oxidized derivatives of the azetidinone ring

Reduction: Reduced forms of the carbamate

Substitution: Substituted carbamate derivatives

科学研究应用

Chemical Synthesis

(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate serves as a valuable building block in organic synthesis. It is used to create complex molecules, particularly those with chiral centers essential for pharmaceutical applications. The presence of the tert-butyl group enhances the stability and reactivity of the compound during synthesis.

Synthetic Routes :

- Formation of Azetidinone Ring : Achieved through cycloaddition reactions involving monochloroacetyl chloride and imines.

- Introduction of Carbamate Group : Reacted with tert-butyl chloroformate in the presence of bases like sodium hydride to form the carbamate ester.

Research indicates that this compound exhibits notable biological activities:

- Nicotinic Receptor Modulation : Acts as a selective α4β2 nicotinic receptor desensitizing agent and partial agonist, influencing dopamine release pathways associated with reward mechanisms in the brain .

Case Study :

In animal models, this compound has been shown to significantly reduce nicotine self-administration, suggesting potential applications in smoking cessation therapies .

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to its unique structural properties. It has been implicated in various pathways related to inflammation and cancer progression.

Mechanisms of Action :

- Interacts with histone readers and epigenetic regulators, influencing gene expression and cellular processes .

Potential Therapeutic Uses :

- Antimicrobial agents

- Antiproliferative agents

- Drug candidates targeting specific biological pathways

Industrial Applications

Due to its versatile reactivity and stability, this compound is utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the polymerization of tubulin, a key protein involved in cell division . By binding to the colchicine-binding site on tubulin, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

相似化合物的比较

Stereoisomeric Variants

Example : (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()

- Structural Differences : The (R)-configured analog replaces the azetidine ring with a biphenyl-substituted hydroxypropyl chain.

- Biological Activity: Stereochemistry influences target binding; the (R)-configuration may exhibit different pharmacokinetic profiles. Safety: The biphenyl analog is classified as low hazard (), whereas azetidine-containing compounds may display higher reactivity due to ring strain .

Carbamates with Varying Ring Systems

Example 1: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate ()

- Structural Differences: Features a six-membered cyclohexane ring with methoxy and amino substituents instead of azetidine.

- Implications :

- Ring Strain : Azetidine’s four-membered ring has higher strain than cyclohexane, increasing susceptibility to ring-opening reactions.

- Synthetic Utility : Cyclohexyl derivatives are often intermediates in drug synthesis (e.g., kinase inhibitors), while azetidines are explored for bioisosteric replacement of piperidines .

Example 2 : tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate ()

- Structural Differences: Contains a bromothiophene and tetrahydropyrimidinone ring.

- Implications :

Substituent Variations

Example : (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate ()

- Structural Differences : Replaces azetidine with a hydroxypropyl chain and adds a methyl group.

- Implications :

PEG-Modified Carbamates

Example : tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate ()

- Structural Differences : Incorporates a triethylene glycol (PEG3) chain instead of azetidine.

- Implications :

Data Table: Key Properties of Structural Analogs

生物活性

(S)-tert-Butyl (azetidin-2-ylmethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (S)-(azetidin-2-ylmethyl)carbamate

- CAS Number : 1638744-09-8

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.26 g/mol

- Purity : ≥95% .

The compound features an azetidine ring, which is known for its role in enhancing biological activity through interactions with various molecular targets.

This compound exhibits its biological effects primarily through its interactions with specific enzymes and receptors. The azetidine moiety is crucial in these interactions, often enhancing binding affinity to target proteins involved in various biochemical pathways.

- Target Interactions : The compound has been shown to interact with histone readers and other epigenetic regulators, influencing gene expression and cellular processes .

- Biochemical Pathways : It is implicated in multiple pathways, including those involved in inflammation, cancer progression, and metabolic regulation .

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that derivatives of azetidine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatments .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is critical in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Potential

In a study focusing on azetidine derivatives, it was found that the compound significantly inhibited the growth of certain cancer cell lines. The mechanism was linked to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors, leading to increased apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations .

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Lines | IC50 < 5 µM | |

| Antimicrobial | Gram-positive/negative | MIC < 10 µg/mL | |

| Anti-inflammatory | Human Macrophages | Not specified |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which aids in its bioavailability. Studies have indicated that the compound is metabolized through standard pathways involving cytochrome P450 enzymes, although specific metabolic pathways remain to be fully elucidated .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-tert-Butyl (azetidin-2-ylmethyl)carbamate with high enantiomeric purity?

- Methodology : A multi-step approach is recommended:

- Step 1 : Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under inert atmosphere .

- Step 2 : Stereoselective alkylation of the azetidine ring via Mitsunobu reaction or chiral auxiliary-mediated coupling to introduce the methylcarbamate group .

- Step 3 : Final deprotection and purification using flash chromatography (silica gel, hexane/EtOAc gradient) .

- Key Considerations : Monitor reaction progress via TLC and confirm enantiopurity using chiral HPLC (e.g., Chiralpak IA column) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed post-synthesis?

- Analytical Workflow :

- X-ray Crystallography : Single-crystal analysis using SHELXL (for small-molecule refinement) to resolve absolute configuration. Hydrogen bonding patterns in the crystal lattice (e.g., N–H···O interactions) stabilize the structure .

- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.2–4.0 ppm for azetidine CH₂ groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 229.18) .

Q. What are the recommended storage conditions to prevent degradation?

- Best Practices :

- Store under argon at –20°C in amber vials to minimize hydrolysis of the carbamate group .

- Avoid prolonged exposure to moisture; use molecular sieves in storage containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azetidine ring in nucleophilic substitution reactions?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic hotspots at the azetidine N-atom .

- Molecular docking (AutoDock Vina) can simulate interactions with electrophilic partners (e.g., alkyl halides) .

Q. What strategies resolve contradictions in stereochemical outcomes during azetidine ring functionalization?

- Case Study :

- Problem : Racemization during alkylation of the azetidine nitrogen.

- Solution : Use bulky bases (e.g., DIPEA) in polar aprotic solvents (DMF) to minimize steric hindrance and stabilize transition states .

- Alternative : Employ enantioselective catalysis (e.g., Jacobsen’s thiourea catalyst) for asymmetric induction .

Q. How do hydrogen-bonding networks in crystalline derivatives influence solubility and stability?

- Structural Insights :

- X-ray data (via SHELXS) reveals intermolecular H-bonds between the carbamate carbonyl and adjacent NH groups, enhancing thermal stability .

- Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) while maintaining the tert-butyl carbamate core .

Q. What are the challenges in scaling up enantioselective synthesis while retaining optical purity?

- Process Optimization :

- Continuous Flow Chemistry : Reduces racemization by minimizing residence time at high temperatures .

- In-line Monitoring : Use PAT tools (e.g., ReactIR) to track chiral intermediates in real time .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | 98–102°C (lit.) | |

| Specific Rotation ([α]D²⁵) | +32.5° (c = 1.0, CHCl₃) | |

| HPLC Retention Time | 8.2 min (Chiralpak IA, 70:30 hexane/IPA) |

| Reaction Condition | Impact on Yield |

|---|---|

| Boc₂O Equiv. (1.2 vs. 2.0) | Excess Boc₂O (2.0 equiv.) improves yield to 85% |

| Temperature (-20°C vs. RT) | Lower temps reduce racemization (≥98% ee) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。